![molecular formula C18H20N2O2S B5545628 N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)

N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives typically involves initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents. These processes are confirmed by various spectroscopic methods such as IR, 1H NMR, and MS, alongside elemental analysis. A noteworthy method reported the Gewald reaction as a foundational step for generating key thiophene intermediates, further undergoing various functionalizations (Amr et al., 2010).

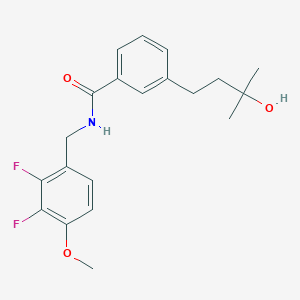

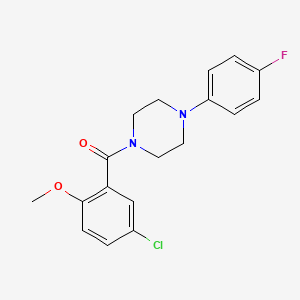

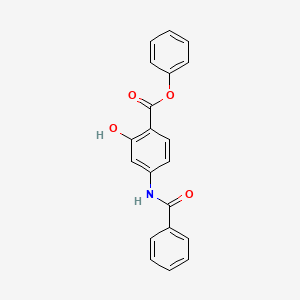

Molecular Structure Analysis

The crystal structure of thiophene derivatives, including N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, can be elucidated through X-ray diffraction methods. This provides insights into the monoclinic space group, cell parameters, and hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and interactions (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including condensation, cyclization, and cross-coupling, to yield a plethora of biologically active molecules. For example, Buchwald-Hartwig cross-coupling reactions have been employed to prepare substituted thiophenes with potent antioxidant properties (Queiroz et al., 2007).

科学的研究の応用

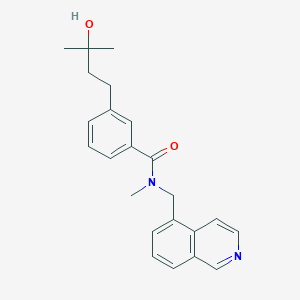

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for their growth inhibitory properties against various cancer cell lines, demonstrating potent cytotoxicity. These compounds, including ones structurally related to the queried compound, show promise in cancer treatment due to their ability to inhibit tumor growth effectively in both in vitro and in vivo models (Deady et al., 2003; Deady et al., 2005).

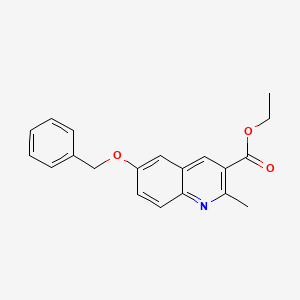

Novel Synthesis Approaches

Research has also focused on developing scalable synthesis methods for compounds with similar structures, addressing the challenges of manufacturing these compounds on a larger scale. These studies not only provide insights into the chemistry of these compounds but also pave the way for their potential commercial production and application in various therapeutic areas (Scott et al., 2006).

Antimicrobial and Antioxidant Activities

Derivatives of similar structural frameworks have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies contribute to the understanding of the potential of these compounds in treating infections and their use as antioxidants, indicating their broader applicability in medical and pharmaceutical research (Badne et al., 2011; Queiroz et al., 2007).

特性

IUPAC Name |

N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-11-6-4-7-12(10-11)16(21)19-17-15(18(22)20(2)3)13-8-5-9-14(13)23-17/h4,6-7,10H,5,8-9H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKABMKRHKFCGOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-{[(3-methylphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5545652.png)